molecular formula C19H15NO4S2 B4543032 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4543032
M. Wt: 385.5 g/mol
InChI Key: FULGIEHHZJDXIK-YVLHZVERSA-N
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Description

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a benzodioxole group, and an ethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Benzodioxole Group: This step might involve the condensation of the thiazolidinone intermediate with a benzodioxole aldehyde under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: This could be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced using an appropriate electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the benzodioxole ring.

    Reduction: Reduction reactions could target the thiazolidinone ring or the benzodioxole group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or structural integrity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Benzodioxoles: Compounds featuring the benzodioxole group.

    Ethoxyphenyl Derivatives: Compounds with an ethoxyphenyl group.

Uniqueness

What sets (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one apart is the specific combination of these functional groups, which can result in unique chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-2-22-14-6-4-3-5-13(14)20-18(21)17(26-19(20)25)10-12-7-8-15-16(9-12)24-11-23-15/h3-10H,2,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULGIEHHZJDXIK-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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